Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate
Brand Name: Vulcanchem
CAS No.: 65540-57-0
VCID: VC17000418
InChI: InChI=1S/C8H9N3O3S2.K/c1-11-6-3-2-5(16(12,13)14)4-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+;
SMILES:
Molecular Formula: C8H8KN3O3S2
Molecular Weight: 297.4 g/mol

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate

CAS No.: 65540-57-0

Cat. No.: VC17000418

Molecular Formula: C8H8KN3O3S2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate - 65540-57-0

Specification

CAS No. 65540-57-0
Molecular Formula C8H8KN3O3S2
Molecular Weight 297.4 g/mol
IUPAC Name potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-6-sulfonate
Standard InChI InChI=1S/C8H9N3O3S2.K/c1-11-6-3-2-5(16(12,13)14)4-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+;
Standard InChI Key FRBWOMAJEDCGPE-VRTOBVRTSA-M
Isomeric SMILES CN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])S/C1=N/N.[K+]
Canonical SMILES CN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN.[K+]

Introduction

Chemical Structure and Molecular Characterization

Structural Features

The compound features a benzothiazole core—a bicyclic system comprising a benzene ring fused to a thiazole ring—with a hydrazone group (-NH-N=) at the 2-position and a sulfonate (-SO3_3^-) group at the 6-position. The potassium ion neutralizes the sulfonate’s negative charge, enhancing solubility in polar solvents. The (2E)-configuration of the hydrazone group is critical for its planar geometry, which influences intermolecular interactions and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H8KN3O3S2\text{C}_8\text{H}_8\text{KN}_3\text{O}_3\text{S}_2
Molecular Weight297.4 g/mol
IUPAC NamePotassium (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-6-sulfonate
InChI KeyFRBWOMAJEDCGPE-VRTOBVRTSA-M
SMILESCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])S/C1=N/N.[K+]
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is typically synthesized via condensation reactions between 2-hydrazinobenzothiazole derivatives and sulfonated carbonyl compounds. A representative pathway involves refluxing 3-methyl-2-hydrazinobenzothiazole with potassium 6-sulfobenzoate in ethanol under acidic conditions . The reaction exploits the nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone linkage .

Table 2: Optimized Synthesis Conditions

ParameterCondition
SolventEthanol
TemperatureReflux (78°C)
CatalystHCl or acetic acid
Reaction Time4–6 hours

Physicochemical Properties

Solubility and Stability

The potassium sulfonate group confers high water solubility, making the compound suitable for aqueous-phase reactions. It remains stable under ambient conditions but degrades upon prolonged exposure to UV light or strong oxidizing agents. Thermal analysis (e.g., differential scanning calorimetry) reveals a decomposition temperature above 250°C, indicative of moderate thermal stability.

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Exhibits absorption maxima at 280 nm (benzothiazole π→π* transitions) and 340 nm (n→π* transitions of the hydrazone group) .

  • IR Spectroscopy: Peaks at 1600 cm1^{-1} (C=N stretch), 1180 cm1^{-1} (S=O asymmetric stretch), and 1040 cm1^{-1} (S=O symmetric stretch) .

Applications in Scientific Research

Materials Science

The sulfonate group enhances ionic conductivity, making the compound a candidate for solid-state electrolytes in batteries. Preliminary studies suggest a conductivity of 1.2×104S/cm1.2 \times 10^{-4} \, \text{S/cm} at 25°C.

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